molecular formula C5H12O3S B074293 3-((2-Hydroxyethyl)thio)-1,2-propanediol CAS No. 1468-40-2

3-((2-Hydroxyethyl)thio)-1,2-propanediol

Cat. No. B074293
CAS RN: 1468-40-2
M. Wt: 152.21 g/mol
InChI Key: RFEMNKMKESLWMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-((2-Hydroxyethyl)thio)-1,2-propanediol (HTPD) is a chemical compound that has been widely used in scientific research. It is a thiol-containing compound that has been shown to have various biochemical and physiological effects. HTPD has been used in a variety of research applications, including as a reducing agent, a crosslinking agent, and a stabilizer.

Mechanism Of Action

The mechanism of action of 3-((2-Hydroxyethyl)thio)-1,2-propanediol is not well understood. However, it is believed that the thiol group in 3-((2-Hydroxyethyl)thio)-1,2-propanediol may play a role in its biological activity. Thiol-containing compounds have been shown to have antioxidant properties and may also play a role in regulating cellular redox status.

Biochemical And Physiological Effects

3-((2-Hydroxyethyl)thio)-1,2-propanediol has been shown to have various biochemical and physiological effects. It has been shown to have antioxidant activity and to protect against oxidative stress. 3-((2-Hydroxyethyl)thio)-1,2-propanediol has also been shown to have anti-inflammatory activity and to regulate immune function. In addition, 3-((2-Hydroxyethyl)thio)-1,2-propanediol has been shown to have neuroprotective effects and to improve cognitive function.

Advantages And Limitations For Lab Experiments

One advantage of using 3-((2-Hydroxyethyl)thio)-1,2-propanediol in lab experiments is its versatility. It can be used as a reducing agent, a crosslinking agent, and a stabilizer, making it useful in a variety of research applications. However, one limitation of using 3-((2-Hydroxyethyl)thio)-1,2-propanediol is its potential toxicity. Thiol-containing compounds can be toxic at high concentrations, and caution should be taken when handling 3-((2-Hydroxyethyl)thio)-1,2-propanediol.

Future Directions

There are several future directions for research involving 3-((2-Hydroxyethyl)thio)-1,2-propanediol. One area of research could be to further investigate its antioxidant and anti-inflammatory properties and to explore its potential as a therapeutic agent for conditions such as neurodegenerative diseases and inflammatory disorders. Another area of research could be to investigate its potential as a component in the synthesis of novel surfactants and other materials. Finally, future research could focus on developing new synthetic methods for 3-((2-Hydroxyethyl)thio)-1,2-propanediol that are more efficient and environmentally friendly.

Scientific Research Applications

3-((2-Hydroxyethyl)thio)-1,2-propanediol has been used in a variety of scientific research applications. It has been used as a reducing agent in the preparation of gold nanoparticles and as a crosslinking agent in the preparation of hydrogels. 3-((2-Hydroxyethyl)thio)-1,2-propanediol has also been used as a stabilizer in the preparation of liposomes and as a component in the synthesis of surfactants.

properties

CAS RN

1468-40-2

Product Name

3-((2-Hydroxyethyl)thio)-1,2-propanediol

Molecular Formula

C5H12O3S

Molecular Weight

152.21 g/mol

IUPAC Name

3-(2-hydroxyethylsulfanyl)propane-1,2-diol

InChI

InChI=1S/C5H12O3S/c6-1-2-9-4-5(8)3-7/h5-8H,1-4H2

InChI Key

RFEMNKMKESLWMT-UHFFFAOYSA-N

SMILES

C(CSCC(CO)O)O

Canonical SMILES

C(CSCC(CO)O)O

Other CAS RN

1468-40-2

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a reaction vessel equipped with a stirrer, a cooling tube, a nitrogen introducing tube and a thermometer, 78.1 parts of 2-mercaptoethanol was charged, and 2-mercaptoethanol was diluted with 159.6 parts of MIBK. Then, 0.41 part of dimethylbenzylamine was added and, after heating to 50° C., 81.5 parts of glycidol was added dropwise with stirring over 3 hours in a dry nitrogen atmosphere. The reaction vessel was cooled and maintained at 50° C. 2 Hours after dropping, it was confirmed that an absorption of --SH (2540 cm-1) and an absorption of a glycidyl group (910 cm-1) are disappeared by the measurement of infrared spectra. Further, the reaction product had no mercapto-like odor. Thereafter, MIBK was removed under reduced pressure to give 1-(2-hydroxyethylthio)-2,3-propanediol as a viscous liquid. Yield was 90% of the charge weight.
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